molecular formula C16H16N2O3S B1241774 N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Cat. No. B1241774
M. Wt: 316.4 g/mol
InChI Key: FVLSXGNSQKPXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.

Scientific Research Applications

Anticancer Activity

The derivatives of quinoline sulfonamide have been extensively studied for their anticancer properties. Novel quinoline sulfonamide derivatives have been synthesized, showing significant inhibitory effects on tumor cell proliferation by inhibiting tubulin polymerization. One such compound exhibited strong inhibitory effects on the proliferation of HeLa cells, indicating its potential as a lead compound for cancer treatment (Ma & Gong, 2022).

Caspase-3 Inhibitory Activity

Quinoline derivatives have been found to possess caspase-3 inhibitory activity, which is significant in the context of apoptosis and cancer treatment. A series of novel quinoline derivatives was synthesized, with some compounds identified as potent inhibitors of caspase-3, suggesting their therapeutic potential in disease models where caspase-3 plays a critical role (Kravchenko et al., 2005).

Antimicrobial Activity

The antibacterial properties of quinoline sulfonamide derivatives have been explored, with certain compounds exhibiting strong bactericidal effects against various gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdel‐Hafez, 2010).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of quinoline sulfonamide derivatives, providing insights into their molecular composition and crystal systems. Such analyses are crucial for understanding the compound's properties and potential applications in various fields, including pharmaceuticals (Li et al., 2006).

Interaction Studies

Investigations into the interactions of quinoline derivatives with other substances, such as methyl acetate, have been carried out to understand their behavior in different conditions. These studies are important for determining the potential applications and stability of these compounds under various environmental factors (Raphael et al., 2015).

properties

Product Name

N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-11-3-2-4-13(9-11)18-22(20,21)14-6-7-15-12(10-14)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19)

InChI Key

FVLSXGNSQKPXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

solubility

47.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Reactant of Route 5
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Reactant of Route 6
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.